Rhosin hydrochloride
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Overview
Description
Rhosin hydrochloride is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases. It is known for its ability to specifically bind to RhoA, thereby inhibiting the interaction between RhoA and guanine nucleotide exchange factors (GEFs). This inhibition has significant implications in various biological processes, including cell apoptosis and platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhosin hydrochloride involves the attachment of a quinoline group to hydrazine at the 4-position, with halogen substituents at the 7- or 8-position. The presence of indole, methylphenyl, or dichlorophenyl substituents enhances the potency of the compound . The synthetic route typically involves multiple steps of organic synthesis, including halogenation, hydrazine formation, and quinoline attachment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in solid form and can be reconstituted in dimethyl sulfoxide (DMSO) for research purposes .
Chemical Reactions Analysis
Types of Reactions
Rhosin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: Halogen substituents on the quinoline ring can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like bromine or chlorine are used for substitution reactions.
Major Products
The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Rhosin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of RhoA GTPases and their role in various chemical processes.
Biology: The compound is used to investigate the role of RhoA in cell signaling pathways, cell migration, and cytoskeletal dynamics.
Medicine: this compound has potential therapeutic applications in treating diseases related to abnormal platelet aggregation and cancer.
Industry: The compound is used in the development of new antiplatelet agents and other therapeutic drugs.
Mechanism of Action
Rhosin hydrochloride exerts its effects by specifically binding to RhoA, inhibiting the interaction between RhoA and guanine nucleotide exchange factors (GEFs). This inhibition prevents the activation of RhoA, leading to reduced downstream signaling pathways such as myosin light chain phosphorylation and actin filament formation. The compound induces cell apoptosis and inhibits platelet aggregation by mimicking the effects of RhoA genetic deletion .
Comparison with Similar Compounds
Similar Compounds
Rhosin/G04: An analog of Rhosin hydrochloride with similar inhibitory effects on RhoA.
Uniqueness
This compound is unique due to its high specificity for RhoA and its ability to reversibly inhibit RhoA-GEF interaction without affecting other GTPases like Cdc42 or Rac1. This specificity makes it a valuable tool in studying RhoA-related biological processes and developing targeted therapies .
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGBDFQSLZYLF-GRYLRVQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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